
4-bromo-7-ethoxy-1H-indole-2-carboxylic acid
Descripción general
Descripción
“4-bromo-7-ethoxy-1H-indole-2-carboxylic acid” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . For instance, the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe provided 7-bromo-4-(methoxymethyl)-2-methylindole in good yields (76% yields). This was again reduced quantitatively with tributyltin hydride (Bu 3 SnH) (94% yield) to afford 4-(methoxymethyl)-2-methylindole in a moderate overall yield (37%) .Molecular Structure Analysis
The molecular formula of “4-bromo-7-ethoxy-1H-indole-2-carboxylic acid” is C11H10BrNO3 . The InChI code is 1S/C11H11NO3/c1-2-15-10-5-3-4-8-7 (10)6-9 (12-8)11 (13)14/h3-6,12H,2H2,1H3, (H,13,14) .Chemical Reactions Analysis
Indole derivatives, including “4-bromo-7-ethoxy-1H-indole-2-carboxylic acid”, are important types of molecules that play a main role in cell biology. They have various biologically vital properties and are used in the treatment of cancer cells, microbes, and different types of disorders in the human body .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
4-Bromo-7-ethoxy-1H-indole-2-carboxylic acid and related compounds play a crucial role in synthetic chemistry, especially in the construction of complex molecular architectures. These compounds often serve as building blocks in the synthesis of diverse indole derivatives, demonstrating their utility in organic synthesis. For instance, expedient routes have been developed for the synthesis of brominated indole derivatives, showcasing their value as substrates for further chemical transformations via transition metal-mediated cross-coupling reactions (Huleatt et al., 2008). Additionally, bromination of indole derivatives, including 4-bromo-7-ethoxy-1H-indole-2-carboxylic acid, has been employed as a strategic step in the synthesis of bioactive compounds, highlighting their significance in medicinal chemistry applications (Kamlah et al., 2016).
Applications in Medicinal Chemistry
Indole derivatives, including those synthesized from 4-bromo-7-ethoxy-1H-indole-2-carboxylic acid, find extensive applications in medicinal chemistry. These compounds are integral in the discovery and development of new therapeutic agents. For example, brominated tryptophan derivatives derived from indole carboxylic acids have been investigated for their antimicrobial properties, demonstrating the potential of these compounds in developing new antibiotics (Segraves & Crews, 2005). Furthermore, the synthesis of novel indole derivatives, including those utilizing 4-bromo-7-ethoxy-1H-indole-2-carboxylic acid as a precursor, has led to the identification of compounds with significant anti-inflammatory activity, underscoring the therapeutic potential of these molecules in treating inflammatory conditions (Nakkady et al., 2000).
Chemical Analysis and Detection Techniques
The analytical applications of indole derivatives, including those based on 4-bromo-7-ethoxy-1H-indole-2-carboxylic acid, have also been explored. High-performance liquid chromatography (HPLC) techniques have been developed for the detection and analysis of carboxylic acids, utilizing derivatives of indole carboxylic acids as fluorescence reagents. These methodologies demonstrate the utility of indole derivatives in enhancing the sensitivity and specificity of analytical techniques for various carboxylic acids (Tsuchiya et al., 1982).
Mecanismo De Acción
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure and functional groups present in the indole derivative.
Mode of action
The interaction of indole derivatives with their targets can result in a variety of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
The specific biochemical pathways affected by indole derivatives can vary widely and depend on the specific targets of the compound. For example, some indole derivatives have been found to inhibit enzymes involved in inflammation, while others may interfere with viral replication .
Result of action
The molecular and cellular effects of indole derivatives can vary widely and depend on the specific targets and pathways affected by the compound. For example, some indole derivatives may induce cell death in cancer cells, while others may inhibit inflammation .
Direcciones Futuras
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years . Therefore, the future directions of “4-bromo-7-ethoxy-1H-indole-2-carboxylic acid” could involve further exploration of its therapeutic potential and applications in medicine.
Propiedades
IUPAC Name |
4-bromo-7-ethoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-2-16-9-4-3-7(12)6-5-8(11(14)15)13-10(6)9/h3-5,13H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFKYKKVANMBSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)Br)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-7-ethoxy-1H-indole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




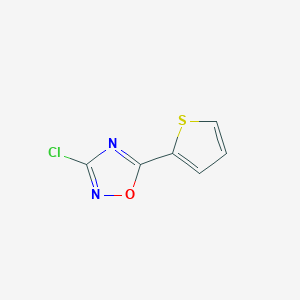
![1-[(4-Bromophenyl)methyl]cyclohexan-1-amine](/img/structure/B1520698.png)
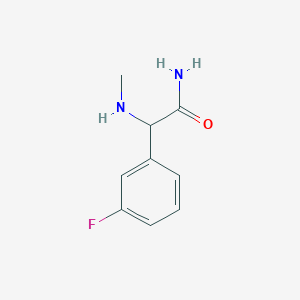
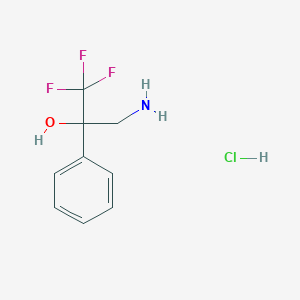
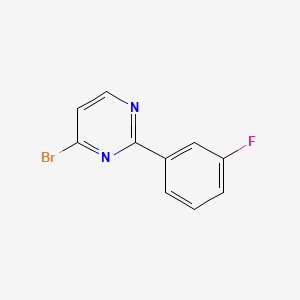
![tert-Butyl ((5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate](/img/structure/B1520705.png)
![5-Bromo-2-ethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1520706.png)
![Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate](/img/structure/B1520707.png)
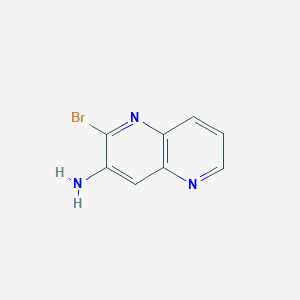

![tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate](/img/structure/B1520714.png)
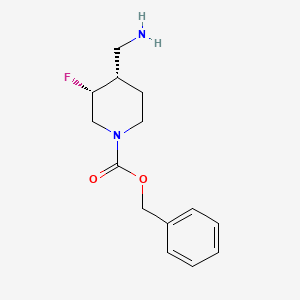
![2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B1520716.png)